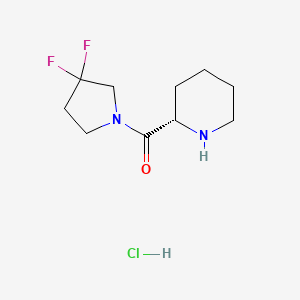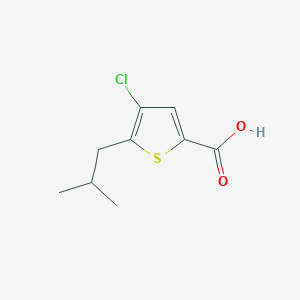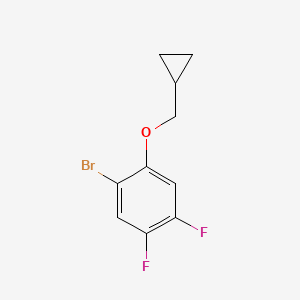
1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and two fluorine atoms attached to a benzene ring. It is used in various fields of research and industry due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-difluoro-2-nitrophenol and cyclopropylmethanol.
Reaction Conditions: The nitrophenol is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Cyclopropylmethoxy Group Introduction: The brominated intermediate is then reacted with cyclopropylmethanol under basic conditions (e.g., using sodium hydride or potassium carbonate) to introduce the cyclopropylmethoxy group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions (e.g., using a palladium catalyst in a Suzuki coupling reaction).
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with strong oxidizing agents like potassium permanganate can yield carboxylic acids.
Addition Reactions: The cyclopropylmethoxy group can participate in addition reactions, such as hydrogenation, to form cyclopropylmethanol derivatives.
Common reagents used in these reactions include palladium catalysts, strong oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can form strong interactions with active sites, while the cyclopropylmethoxy group can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-Bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene can be compared with similar compounds such as:
1-Bromo-2-(cyclopropylmethoxy)benzene: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
1-Bromo-4,5-difluorobenzene: Lacks the cyclopropylmethoxy group, affecting its solubility and interaction with biological targets.
2-Bromo-4,5-difluorophenol: Contains a hydroxyl group instead of the cyclopropylmethoxy group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of bromine, fluorine, and cyclopropylmethoxy groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9BrF2O |
|---|---|
Peso molecular |
263.08 g/mol |
Nombre IUPAC |
1-bromo-2-(cyclopropylmethoxy)-4,5-difluorobenzene |
InChI |
InChI=1S/C10H9BrF2O/c11-7-3-8(12)9(13)4-10(7)14-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Clave InChI |
ZEHMKFNECBGDAT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC(=C(C=C2Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


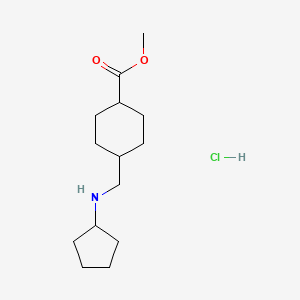

![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)

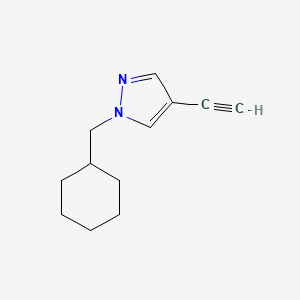


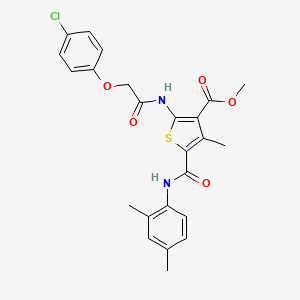

![2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B12074855.png)
